molecular formula C6H13O9P B1234499 D-hamamelose 2(1)-(dihydrogen phosphate)

D-hamamelose 2(1)-(dihydrogen phosphate)

Cat. No. B1234499
M. Wt: 260.14 g/mol
InChI Key: RIOZVCDMYGAYCJ-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-hamamelose 2(1)-(dihydrogen phosphate) is the 2(1)-phospho derivative of D-hamamelose. It derives from a D-hamamelose. It is a conjugate acid of a D-hamamelose 2(1)-phosphate(2-).

Scientific Research Applications

Catabolism and Metabolic Pathways

D-hamamelose, a common sugar in green land plants, undergoes catabolism by specific microorganisms, leading to various end-products under aerobic and anaerobic conditions. Studies have elucidated the biochemical route of hamamelose catabolism, proposing a sequence involving hamamelose 21-phosphate, fructose 1-phosphate, and other intermediates, suggesting similarities to glycolysis but with distinct steps in the rearrangement of the carbon skeleton and phosphorylation processes (Thanbichler & Beck, 1974).

Role in Photosynthesis and Plant Metabolism

D-hamamelose and its phosphate derivatives play significant roles in plant metabolism, particularly in photosynthesis. For instance, d-hamamelose 2(1)-phosphate has been identified as identical to 2-carboxyarabinitol-1-phosphate, a known inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase, indicating its involvement in regulating photosynthetic processes in plants (Beck et al., 1989). Moreover, the conversion of D-hamamelose into 2-carboxy-D-arabinitol and its phosphate in leaves suggests a complex biosynthetic pathway that includes hamamelose as a key intermediate (Andralojc et al., 1996).

Enzymatic Functions and Novel Pathways

Recent discoveries have highlighted the role of a RuBisCO-like protein that functions as an oxygenase in a novel D-hamamelose pathway, showcasing the diversity of enzymatic functions and metabolic pathways associated with D-hamamelose in microbial and plant systems (Kim et al., 2018).

properties

Product Name

D-hamamelose 2(1)-(dihydrogen phosphate)

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,4R)-2-formyl-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-4(9)5(10)6(11,2-8)3-15-16(12,13)14/h2,4-5,7,9-11H,1,3H2,(H2,12,13,14)/t4-,5-,6-/m1/s1

InChI Key

RIOZVCDMYGAYCJ-HSUXUTPPSA-N

Isomeric SMILES

C([C@H]([C@H]([C@](COP(=O)(O)O)(C=O)O)O)O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)O)(C=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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